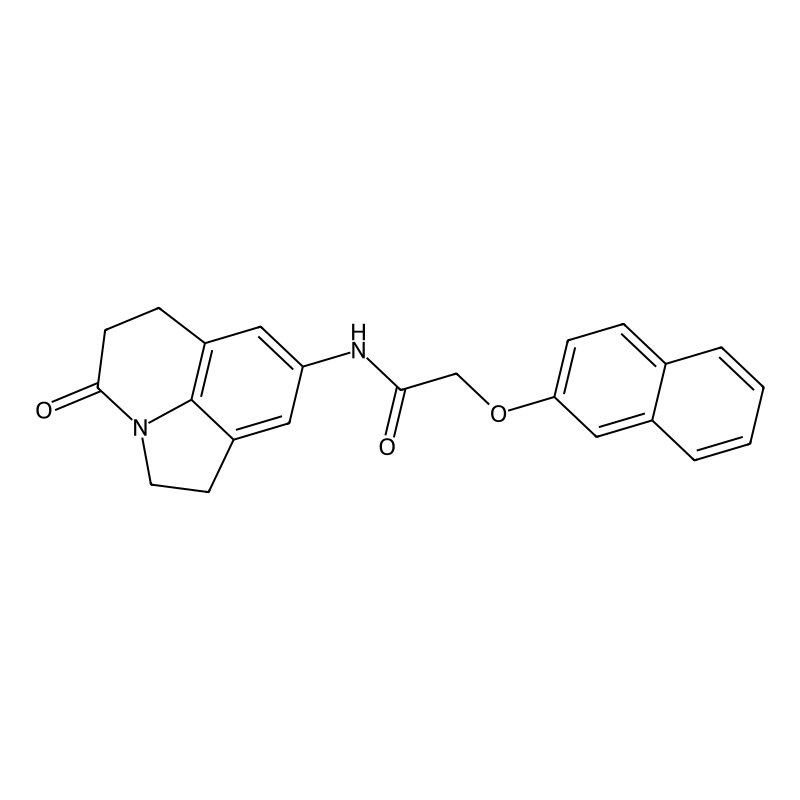

2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biochemistry: Activation of Carnitine Palmitoyltransferase-1

Summary of Application: This compound has been studied for its role in activating Carnitine Palmitoyltransferase-1 (CPT-1), a key regulator of fatty acid oxidation in skeletal muscle. This is significant for therapeutic targeting of metabolic diseases like obesity and type 2 diabetes.

Methods of Application: The compound was tested using human CPT-1β expressed in yeast Pichia pastoris. Researchers observed the activation of CPT-1 and its ability to overcome inactivation by malonyl CoA, a physiological repressor of CPT-1.

Results: The compound successfully activated CPT-1 in both isolated mitochondria and intact cells without displacing bound malonyl CoA, suggesting a non-competitive mechanism of action .

Pharmacology: Inhibitor and Activator of Metabolic Enzymes

Summary of Application: In pharmacology, the compound has been characterized as an inhibitor of fatty acid synthase and an activator of CPT-1, offering a dual approach to managing lipid metabolism disorders.

Methods of Application: The compound’s effects were analyzed in vitro using isolated enzymes and in vivo in hepatocyte cultures to assess its impact on lipid metabolism pathways.

Results: The studies showed that the compound could activate CPT-1 to levels comparable to those achieved by inhibiting acetyl-CoA carboxylase, the enzyme responsible for malonyl CoA production .

Molecular Biology: Study of Protein Interactions

Summary of Application: Molecular biology research has utilized this compound to study protein interactions, particularly focusing on the regulatory mechanisms of enzymes involved in lipid metabolism.

Methods of Application: Protein expression systems were used to produce human CPT-1β, and the binding interactions with the compound were analyzed using various biochemical assays.

Medicinal Chemistry: Drug Design and Synthesis

Summary of Application: The compound’s unique structure makes it a valuable model for medicinal chemistry, aiding in the design and synthesis of new drugs targeting metabolic pathways.

Methods of Application: Computational methods, including density functional theory (DFT), were employed to optimize the structure and predict its reactivity and interactions with biological targets.

Results: The optimization led to a minimum energy conformation, suggesting stability and potential efficacy in drug design applications .

Chemical Synthesis: Production of Complex Molecules

Summary of Application: The compound serves as a precursor in the chemical synthesis of complex molecules, demonstrating the versatility of naphthalene derivatives in organic synthesis.

Methods of Application: Advanced synthetic techniques were applied to produce the compound, followed by characterization using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis.

Results: The synthesis yielded a compound with confirmed structural integrity, paving the way for its use in further chemical and pharmacological studies .

Therapeutic Research: Targeting Metabolic Diseases

Summary of Application: Therapeutic research has explored the use of this compound in targeting metabolic diseases through modulation of lipid metabolism enzymes.

Methods of Application: The compound was tested in various cell models to evaluate its therapeutic potential and mechanism of action in the context of diseases like obesity and diabetes.

Results: The activation of CPT-1 by the compound suggests a promising avenue for the development of new treatments for metabolic disorders .

Neuropharmacology: Modulation of Neurotransmitter Systems

Methods of Application: In vitro assays were conducted to assess the compound’s affinity and activity at various neurotransmitter receptors. Animal models were also used to evaluate its effects on behavior and neurological function.

Results: The compound exhibited selective modulation of certain neurotransmitter receptors, which could lead to new treatments for conditions like epilepsy and depression .

Oncology: Inhibition of Cancer Cell Proliferation

Summary of Application: In oncology, the compound is being researched for its ability to inhibit cancer cell proliferation, with a focus on breast and prostate cancer cells.

Methods of Application: Cancer cell lines were treated with the compound, and its effects on cell cycle progression and apoptosis were measured using flow cytometry and Western blot analysis.

Results: The compound showed a dose-dependent inhibition of cancer cell proliferation, inducing cell cycle arrest and promoting apoptosis in targeted cancer cells .

Material Science: Development of Organic Semiconductors

Summary of Application: The compound’s structural features make it a candidate for the development of organic semiconductors, which are crucial for flexible electronics and photovoltaic devices.

Methods of Application: Synthetic methods were employed to incorporate the compound into polymer matrices. The resulting materials were characterized for their electrical conductivity and photovoltaic properties.

Results: Materials incorporating the compound demonstrated improved charge transport properties and increased efficiency in solar energy conversion .

Environmental Science: Photodegradation of Pollutants

Summary of Application: Environmental science applications include the use of the compound in the photodegradation of pollutants, contributing to the development of cleaner waste treatment technologies.

Methods of Application: The compound was used as a photocatalyst in the degradation of various organic pollutants. The efficiency of degradation was monitored using spectroscopic methods.

Results: Significant degradation of pollutants was observed under light irradiation, indicating the compound’s potential as an effective photocatalyst .

Analytical Chemistry: Chromatographic Separation Techniques

Summary of Application: Analytical chemistry benefits from the compound’s use in chromatographic separation techniques, where it serves as a stationary phase modifier to improve separation efficiency.

Methods of Application: The compound was coated onto chromatographic columns and tested for its ability to separate complex mixtures of organic compounds.

Results: Enhanced resolution and faster separation times were achieved, suggesting the compound’s utility in improving chromatographic analyses .

Chemical Engineering: Catalyst Design

Summary of Application: In chemical engineering, the compound is explored as a catalyst for various organic reactions, aiming to increase reaction rates and selectivity.

Methods of Application: The compound was used as a catalyst in model reactions, and its performance was compared to traditional catalysts using kinetic studies.

Results: The reactions catalyzed by the compound showed higher turnover numbers and selectivity towards desired products, highlighting its potential in industrial applications .

2-(Naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a complex organic compound characterized by its unique structural features. It consists of a naphthalene moiety linked via an ether bond to a tetrahydro-pyrroloquinoline structure, which is further substituted with an acetamide group. The compound's molecular formula is , and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- There is no information available regarding the mechanism of action for this specific compound.

The chemical reactivity of 2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide can be explored through various reactions typical for compounds containing amides and heterocycles. These include:

- Nucleophilic substitutions: The acetamide group can undergo nucleophilic attack, allowing for the introduction of various substituents.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.

The biological activity of this compound is primarily attributed to its pyrroloquinoline structure, which is known for various pharmacological properties. Research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline exhibit:

- Antimicrobial activity: Compounds in this class have shown efficacy against various bacterial strains.

- Antioxidant properties: They can scavenge free radicals, contributing to their potential use in treating oxidative stress-related diseases.

- Anticancer effects: Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.

The synthesis of 2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide typically involves multi-step synthetic routes. A common method includes:

- Formation of the naphthalenyl ether: Naphthalene derivatives are reacted with chloromethyloxirane to form naphthalenes with ether functionalities.

- Pyrroloquinoline synthesis: The pyrrolo[3,2,1-ij]quinoline core is synthesized via cyclization reactions involving appropriate precursors such as 4H-pyrrolo[3,2,1-ij]quinoline derivatives.

- Acetamide formation: Finally, the acetamide group is introduced through reaction with acetic anhydride or acetyl chloride in the presence of a base.

The applications of 2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide are diverse and include:

- Pharmaceutical development: As a lead compound for developing new antimicrobial and anticancer agents.

- Antioxidant formulations: Utilized in formulations aimed at reducing oxidative damage in biological systems.

Interaction studies for this compound involve examining its binding affinity and activity against various biological targets. Key areas include:

- Protein-ligand interactions: Assessing how the compound binds to specific proteins involved in disease pathways.

- Enzyme inhibition studies: Evaluating its potential as an inhibitor for enzymes related to cancer progression or microbial resistance.

Several compounds share structural similarities with 2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(4-oxo-pyrrolidinyl)acetamide | Similar pyrrolidine structure | Antimicrobial |

| 4-Oxo-N-(pyridinyl)acetamide | Pyridine substitution | Anticancer |

| N-(3-Hydroxypropyl)-N-(4-oxo-pyrrolidinyl)acetamide | Hydroxyl group addition | Antioxidant |

Uniqueness

The uniqueness of 2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yyl)acetamide lies in its specific combination of naphthalene and pyrroloquinoline structures which may enhance its biological efficacy compared to other derivatives. Its dual functional groups (naphthalenic and acetamido) provide diverse interaction possibilities with biological targets not observed in simpler analogs.